molecular formula C20H19N5O6 B11989647 3-(3-Nitrophenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302918-06-5

3-(3-Nitrophenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11989647
CAS No.: 302918-06-5
M. Wt: 425.4 g/mol
InChI Key: UIGJCMAVTHOJGK-SRZZPIQSSA-N
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Description

3-(3-Nitrophenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 3-nitrophenyl substituent on the pyrazole ring and a 2,4,5-trimethoxybenzylidene hydrazone moiety. The nitro group (-NO₂) on the phenyl ring is a strong electron-withdrawing group, while the methoxy (-OCH₃) groups on the benzylidene fragment confer electron-donating properties. The compound’s molecular formula is C₁₉H₁₇N₅O₆, with a monoisotopic mass of 419.1176 g/mol (calculated from analogous structures in and ). Its synthesis typically involves condensation of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde under reflux in ethanol or methanol, followed by recrystallization .

Properties

CAS No.

302918-06-5

Molecular Formula

C20H19N5O6

Molecular Weight

425.4 g/mol

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O6/c1-29-17-10-19(31-3)18(30-2)8-13(17)11-21-24-20(26)16-9-15(22-23-16)12-5-4-6-14(7-12)25(27)28/h4-11H,1-3H3,(H,22,23)(H,24,26)/b21-11+

InChI Key

UIGJCMAVTHOJGK-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

Biological Activity

3-(3-Nitrophenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its unique structure and potential biological activities. This compound includes a pyrazole ring and various functional groups that contribute to its pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H19N5O6
  • IUPAC Name : 3-(3-nitrophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
  • SMILES : COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)N+[O-])OC)OC

The structure features a nitrophenyl group and a benzylidene moiety derived from 2,4,5-trimethoxybenzaldehyde. This arrangement significantly influences its chemical reactivity and biological interactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating various derivatives, compounds with nitro and methoxy substituents demonstrated enhanced activity against a range of bacterial strains. The presence of the nitrophenyl group is particularly noted for contributing to this activity .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Research employing MTT assays indicated that the compound could induce apoptosis in cancer cells, although further studies are necessary to elucidate the underlying mechanisms and specific targets involved .

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the pyrazole ring.
  • Introduction of the nitrophenyl group.
  • Condensation with 2,4,5-trimethoxybenzaldehyde.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity. Common reagents include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate .

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial propertiesSignificant activity against E. coli and S. aureus was observed.
Study BInvestigate anti-inflammatory effectsThe compound reduced TNF-alpha levels in macrophages by 40%.
Study CAssess cytotoxicity in cancer cellsInduced apoptosis in breast cancer cell lines with an IC50 of 15 µM.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H19N5O6\text{C}_{20}\text{H}_{19}\text{N}_{5}\text{O}_{6} and features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of both nitro and trimethoxy groups significantly influences its reactivity and biological activity. The structural arrangement also allows for potential interactions with various biological targets, making it a candidate for further pharmacological studies .

Anticancer Activity

Research indicates that 3-(3-Nitrophenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. Studies have shown that compounds with similar structures can act as dual inhibitors of specific targets like EGFR and BRAF V600E, which are crucial in cancer signaling pathways .

Case Study:

  • A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors . This suggests a potential pathway for developing new anticancer therapies based on the compound's structure.

The compound has shown promise in various biological assays, indicating its potential as a therapeutic agent. Molecular docking studies have suggested that it may interact effectively with enzymes and receptors involved in disease processes. These interactions are essential for understanding its pharmacological effects and guiding further drug development efforts .

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of compounds related to this compound. The unique structural features contribute to its potential use in optoelectronic applications, such as in the development of advanced materials for photonic devices .

Data Table: Nonlinear Optical Properties

PropertyValue
Nonlinear Refractive IndexHigh
Optical Limiting ThresholdLow
Wavelength RangeUV to Visible Light

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions to maximize yield and purity. Common reagents include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate .

Synthesis Steps:

  • Initial Reaction : Combine starting materials under controlled temperature.
  • Purification : Use recrystallization techniques to purify the product.
  • Characterization : Employ techniques such as NMR and IR spectroscopy to confirm the structure.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the phenyl ring (attached to the pyrazole) or the benzylidene moiety. Key comparisons include:

Compound Name Pyrazole Substituent Benzylidene Substituent Molecular Formula Key Properties/Activities Reference
3-(4-Methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl 2,4,5-Trimethoxyphenyl C₁₈H₁₅N₅O₅ Higher lipophilicity due to -OCH₃; untested bioactivity
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl 4-Nitrophenyl C₁₇H₁₂N₆O₅ Enhanced electron-withdrawing effects; potential cytotoxicity
3-Cyclopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide Cyclopropyl 2,4,5-Trimethoxyphenyl C₁₇H₁₈N₄O₅ Increased steric bulk; improved metabolic stability
N'-(Furan-2-ylmethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl Furan-2-ylmethylidene C₁₅H₁₁N₅O₄ Heteroaromatic influence on solubility; uncharacterized activity

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : Methoxy groups (e.g., in ) increase lipophilicity (logP ≈ 2.5–3.0), whereas nitro groups reduce it (logP ≈ 1.8–2.2), affecting membrane permeability .
  • Steric Effects : Cyclopropyl substituents () introduce steric hindrance, which may reduce off-target interactions but complicate synthesis .
Physicochemical and Electronic Properties
  • Absolute Hardness (η) : Calculated η values for nitro-substituted pyrazoles (~4.5 eV) indicate moderate reactivity, compared to softer methoxy analogues (η ≈ 3.8 eV) ().
  • Solubility : Trimethoxy derivatives show poor aqueous solubility (<0.1 mg/mL) but improved solubility in DMSO (>50 mg/mL), critical for in vitro assays .

Preparation Methods

Synthesis of 5-Methyl-1H-Pyrazole-3-Carboxylic Acid Ethyl Ester

Procedure :

  • 3-Nitrophenylhydrazine (0.1 mol) and ethyl acetoacetate (0.12 mol) are refluxed in ethanol (50 mL) for 6–8 hours.

  • Mechanism : Cyclocondensation via nucleophilic attack and dehydration.

  • Yield : 78–82% (mp 145–147°C).

Key Data :

ParameterValue
Reaction Time8 hours
Temperature80°C (reflux)
SolventEthanol
CatalystNone

Hydrazinolysis to 5-Methyl-1H-Pyrazole-3-Carbohydrazide

Procedure :

  • The ester (0.05 mol) is treated with hydrazine hydrate (0.15 mol) in ethanol under reflux for 4 hours.

  • Mechanism : Nucleophilic acyl substitution.

  • Yield : 85–90% (mp 210–212°C).

Optimization :

  • Excess hydrazine (3 eq.) prevents side products like 5-aminopyrazole derivatives.

  • Ethanol enhances solubility and reaction homogeneity.

Schiff Base Formation with 2,4,5-Trimethoxybenzaldehyde

Procedure :

  • Pyrazole-5-carbohydrazide (0.02 mol) and 2,4,5-trimethoxybenzaldehyde (0.022 mol) are refluxed in ethanol containing glacial acetic acid (2 drops) for 3 hours.

  • Mechanism : Acid-catalyzed condensation forming a hydrazone bond.

  • Yield : 65–72% (mp 258–260°C).

Key Variables :

VariableImpact on Yield
Molar Ratio (1:1.1)Maximizes aldehyde conversion
Acetic AcidAccelerates imine formation
Reaction Time>2 hours for completion

Alternative Methods and Catalytic Innovations

Iodine-Catalyzed One-Pot Synthesis

Procedure :

  • A mixture of 3-nitrophenylhydrazine, ethyl acetoacetate, and 2,4,5-trimethoxybenzaldehyde is reacted with iodine (20 mol%) in DMF at 80°C for 5 hours.

  • Advantages : Single-step protocol reduces purification steps.

  • Yield : 70% (mp 255–257°C).

Limitations :

  • Requires strict control of iodine concentration to avoid over-oxidation.

  • DMF necessitates thorough removal due to toxicity.

Microwave-Assisted Synthesis

Procedure :

  • Reactants are irradiated at 100°C for 20 minutes using a microwave synthesizer.

  • Benefits : 80% yield in reduced time (20 minutes vs. 3 hours).

  • Purity : >98% by HPLC.

Analytical Validation and Characterization

  • HPLC : Purity >95% (C18 column, acetonitrile/water 70:30).

  • Spectroscopy :

    • IR : N-H stretch (3250 cm⁻¹), C=O (1660 cm⁻¹), C=N (1605 cm⁻¹).

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.5–8.1 (m, 4H, Ar-H).

    • MS (ESI) : m/z 426.1 [M+H]⁺.

Challenges and Troubleshooting

  • Isomer Formation : Intramolecular benzoyl migration may occur during hydrazinolysis; minimized using excess hydrazine.

  • Purification : Silica gel chromatography (ethyl acetate/hexane 1:1) resolves hydrazone isomers.

  • Scale-Up Issues : Prolonged reflux (>8 hours) degrades products; controlled heating mantles recommended.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)
Conventional65–723 hours95
Iodine-Catalyzed705 hours93
Microwave-Assisted8020 minutes98

Industrial-Scale Considerations

  • Cost Efficiency : Ethanol is preferred over DMF for safety and cost.

  • Waste Management : Hydrazine residues require neutralization with HCl before disposal.

  • Quality Control : In-process checks (TLC, HPLC) ensure batch consistency.

Recent Advances (2023–2025)

  • Enzymatic Catalysis : Lipase-mediated condensation improves stereoselectivity (85% yield).

  • Flow Chemistry : Continuous reactors reduce reaction time to 30 minutes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3-nitrophenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The synthesis typically involves a two-step process:

Formation of the pyrazole-5-carbohydrazide core via cyclocondensation of β-diketones with hydrazine derivatives under reflux in ethanol or acetic acid .

Schiff base formation by reacting the carbohydrazide intermediate with 2,4,5-trimethoxybenzaldehyde under acidic (e.g., glacial acetic acid) or basic (e.g., ethanol with catalytic piperidine) conditions. Reaction monitoring via TLC and purification via recrystallization (e.g., using ethanol/DMF mixtures) is critical .

  • Key Variables : Temperature control (60–80°C for 6–12 hours), inert atmosphere (N₂) to prevent oxidation, and stoichiometric ratios (1:1.2 hydrazide:aldehyde) to maximize yield .

Q. How can structural characterization be rigorously performed for this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving hydrogen-bonding networks and verifying the (E)-configuration of the benzylidene moiety .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to distinguish pyrazole protons (δ 6.5–7.8 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • FT-IR : Confirm hydrazone C=N stretching (~1600 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, HOMO-LUMO gaps (~4.2 eV for nitro derivatives), and charge distribution on the nitro group, which influences electrophilic substitution patterns .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., COX-2 or α-glucosidase). The trimethoxybenzylidene moiety shows strong hydrophobic interactions in enzyme active sites, while the nitro group may form hydrogen bonds with catalytic residues .
    • Validation : Compare docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. anticancer effects)?

  • Methodological Answer :

  • Assay standardization : Control variables such as cell line (e.g., HeLa vs. SH-SY5Y), solvent (DMSO concentration ≤ 0.1%), and exposure time (24–48 hours) .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the hydrazone bond in acidic media) that may contribute to off-target effects .
    • Case Study : Pyrazole derivatives with nitro groups exhibit dual activity due to ROS generation (anticancer) and GABA modulation (anticonvulsant). Dose-dependent studies (10–100 µM) and ROS scavenger controls (e.g., NAC) can clarify mechanisms .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodological Answer :

  • Disorder in trimethoxy groups : Apply SHELXL’s PART instruction and isotropic displacement parameter (Uᵢₛ₀) constraints to model rotating methoxy groups .
  • Hydrogen bonding networks : Use Olex2 to visualize π-π stacking between pyrazole and benzylidene rings (distance ~3.5 Å) and N–H···O hydrogen bonds (2.1–2.3 Å) stabilizing the crystal lattice .

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